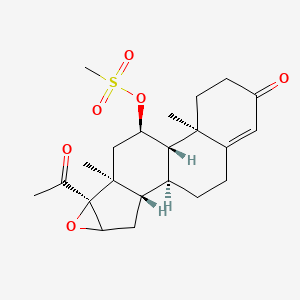
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate, also known as EHPM, is a synthetic steroid hormone that has been used extensively in scientific research. It is a potent agonist of the progesterone receptor and has been shown to have a variety of biochemical and physiological effects.
作用机制
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate acts as an agonist of the progesterone receptor, binding to the receptor and activating its downstream signaling pathways. The progesterone receptor is a transcription factor that regulates the expression of genes involved in a variety of physiological processes, including cell proliferation, differentiation, and apoptosis. 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has been shown to activate the progesterone receptor in a dose-dependent manner and to induce the expression of progesterone-responsive genes.
Biochemical and Physiological Effects
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, and to induce apoptosis in endometrial cancer cells. 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. In addition, 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress in animal models.
实验室实验的优点和局限性
One advantage of using 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate in lab experiments is its high potency and selectivity for the progesterone receptor. This allows researchers to study the effects of progesterone specifically, without interference from other hormones or signaling pathways. However, one limitation of using 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate is its relatively low yield in the synthesis process, which can make it expensive to use in large quantities.
未来方向
There are several potential future directions for research on 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate. One area of interest is its potential use as a therapeutic agent for breast cancer and endometrial cancer. Another area of interest is its potential use as a neuroprotective agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate could be used as a tool to study the role of the progesterone receptor in other physiological and pathological processes, such as inflammation and wound healing.
Conclusion
In conclusion, 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate is a synthetic steroid hormone that has been used extensively in scientific research as a tool to study the progesterone receptor. It has a variety of biochemical and physiological effects and has potential applications as a therapeutic agent for cancer and neurological disorders. While there are limitations to its use in lab experiments, 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate remains an important tool for researchers studying the role of the progesterone receptor in various physiological and pathological processes.
合成方法
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate can be synthesized from progesterone via a two-step process. The first step involves the epoxidation of progesterone at the 16|A,17-E double bond using m-chloroperbenzoic acid. The resulting epoxide is then hydrolyzed to yield 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate. The yield of this process is typically around 50%.
科学研究应用
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has been used extensively in scientific research as a tool to study the progesterone receptor. It has been used to investigate the role of the progesterone receptor in various physiological and pathological processes, including pregnancy, breast cancer, and endometrial cancer. 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has also been used to study the effects of progesterone on the central nervous system, including its role in anxiety, depression, and cognition.
属性
IUPAC Name |
[(1S,2S,6S,7S,9R,10S,11R)-6-acetyl-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-9-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6S/c1-12(23)22-18(27-22)10-16-15-6-5-13-9-14(24)7-8-20(13,2)19(15)17(11-21(16,22)3)28-29(4,25)26/h9,15-19H,5-8,10-11H2,1-4H3/t15-,16-,17+,18?,19+,20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHVUMPQEMYLHK-AATWHPGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)OS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)OS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)